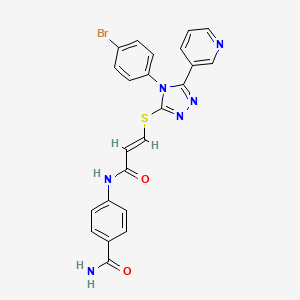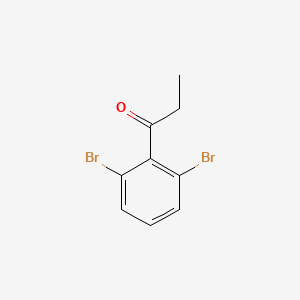
1-(2,6-Dibromophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dibromophenyl)propan-1-one is an organic compound with the molecular formula C9H8Br2O and a molecular weight of 291.97 g/mol . This compound is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a propanone group. It is a member of the aryl ketone family and is often used in various chemical and pharmaceutical applications.
Métodos De Preparación
The synthesis of 1-(2,6-Dibromophenyl)propan-1-one typically involves the bromination of phenylpropanone derivatives. One common method includes the reaction of phenylpropanone with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions of the phenyl ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2,6-Dibromophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(2,6-Dibromophenyl)propan-1-ol.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(2,6-Dibromophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dibromophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of specific enzymes and receptors. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
1-(2,6-Dibromophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2,4-Dibromophenyl)propan-1-one: Similar in structure but with bromine atoms at different positions, leading to different chemical and biological properties.
1-(2,6-Dichlorophenyl)propan-1-one: Contains chlorine atoms instead of bromine, which can affect its reactivity and applications.
1-(2,6-Difluorophenyl)propan-1-one:
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H8Br2O |
|---|---|
Peso molecular |
291.97 g/mol |
Nombre IUPAC |
1-(2,6-dibromophenyl)propan-1-one |
InChI |
InChI=1S/C9H8Br2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 |
Clave InChI |
PWPVLBOXPUVKHD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC=C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13083426.png)
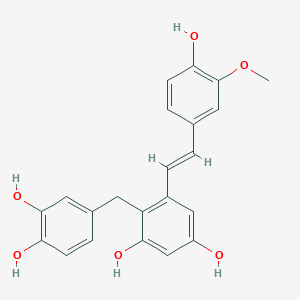
![1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate](/img/structure/B13083438.png)

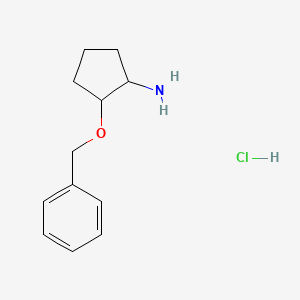


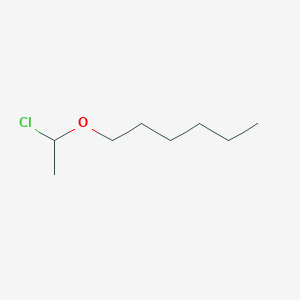
![1'-(tert-Butoxycarbonyl)-5,6-dihydro-4H-spiro[benzo[b]thiophene-7,4'-piperidine]-2-carboxylic acid](/img/structure/B13083469.png)
![2,5-diethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083471.png)
![5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13083472.png)

![3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13083490.png)
